molecular formula C11H21IN2O B12805698 1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide CAS No. 94882-03-8

1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide

Cat. No.: B12805698
CAS No.: 94882-03-8
M. Wt: 324.20 g/mol
InChI Key: XVMUWGFKJKTYHU-UHFFFAOYSA-M
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Description

1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide is a chemical compound with a unique structure that combines elements of both pyridine and morpholine rings

Preparation Methods

The synthesis of 1,2,5,6-tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method includes the use of N-ethyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-ethyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,5,6-tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyridine and morpholine rings, which confer specific chemical and biological properties not found in other related compounds.

Properties

CAS No.

94882-03-8

Molecular Formula

C11H21IN2O

Molecular Weight

324.20 g/mol

IUPAC Name

4-(1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-4-yl)morpholine;iodide

InChI

InChI=1S/C11H21N2O.HI/c1-13(2)7-3-11(4-8-13)12-5-9-14-10-6-12;/h3H,4-10H2,1-2H3;1H/q+1;/p-1

InChI Key

XVMUWGFKJKTYHU-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(=CC1)N2CCOCC2)C.[I-]

Origin of Product

United States

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